Distinct Interdigitated Gel Phase
The lyotropic phase behavior of sphingomyelin from bovine milk is fundamentally different from that of egg yolk and bovine brain sphingomyelin. Small- and wide-angle X-ray scattering (SAXS/WAXS) and solid-state NMR studies demonstrate that bovine milk sphingomyelin forms an interdigitated gel phase in excess water, whereas bovine brain and egg yolk sphingomyelins both form a ripple gel phase [1]. This difference is directly attributed to the high degree of hydrocarbon chain-length mismatch in the longer acyl chains of bovine milk sphingomyelin, which forces interdigitation of chains from opposing bilayer leaflets [1].
| Evidence Dimension | Lyotropic Gel Phase Structure |
|---|---|
| Target Compound Data | Interdigitated gel phase |
| Comparator Or Baseline | Bovine Brain SM: Ripple gel phase; Egg Yolk SM: Ripple gel phase |
| Quantified Difference | Qualitative structural phase difference (Interdigitated vs. Ripple) |
| Conditions | SAXS/WAXS and solid-state NMR of sphingomyelin dispersions in excess water, as a function of temperature and pressure [1]. |
Why This Matters
The interdigitated phase indicates a distinct molecular packing arrangement that can significantly alter membrane mechanical properties, domain formation, and interactions with cholesterol, which are critical parameters for applications in model membrane systems and lipid nanoparticle (LNP) design.
- [1] Diamond Light Source. Lyotropic phase behaviour of sphingomyelin from three different natural sources (bovine brain, egg yolk and milk). Diamond Proposal Number(s): 1723, 2012. View Source
